molecular formula C19H18ClN3O5S2 B2963581 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 886947-26-8

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2963581
CAS No.: 886947-26-8
M. Wt: 467.94
InChI Key: ACRALMOGOISRDK-UHFFFAOYSA-N
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Description

The compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide features a benzothiazole core substituted with chlorine (position 7) and methoxy (position 4) groups. This structural framework is associated with applications in medicinal chemistry, particularly in kinase inhibition and sulfonamide-based therapeutics .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S2/c1-27-15-7-6-14(20)17-16(15)21-19(29-17)22-18(24)12-2-4-13(5-3-12)30(25,26)23-8-10-28-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRALMOGOISRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H16_{16}ClN3_3O3_3S
  • Molecular Weight : 376.5 g/mol

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus6–7 mMModerate
Escherichia coli5.4–7.1 mMModerate
Bacillus cereusNot specifiedModerate
Pseudomonas aeruginosaNot active-

Studies indicate that the compound exhibits moderate to strong antibacterial activity against Gram-positive bacteria, while showing less efficacy against Gram-negative strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50_{50} (µM)Activity Level
MCF-73.1High
HCT 1163.7High
HEK 2935.3Moderate

The compound demonstrated significant antiproliferative effects, particularly in breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines, establishing it as a potential candidate for further development in cancer therapy .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase, a target for many antibacterial agents .
  • Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a treatment option for resistant infections .
  • Anticancer Research : In a comparative study with standard chemotherapeutics like doxorubicin, the compound exhibited superior selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide/Benzamide Group

Compound 41d : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide
  • Key Differences : Replaces the morpholine-4-sulfonyl benzamide group with a 4-methoxybenzenesulfonamide.
  • Synthesis : Synthesized in 67% yield as a yellow solid via coupling of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride .
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
  • Key Differences : Substitutes benzothiazole with a pyridinyl-thiazole ring.
  • Molecular weight and purity (95%) are comparable to the target compound .

Halogen and Heterocyclic Modifications

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Key Differences : Dichloro substitution (positions 4 and 5) on benzothiazole and a dimethoxybenzamide group.
Triazole Derivatives (e.g., Compounds [7–9])
  • Structure : Feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl substituents.
  • Spectral Data : IR spectra show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) bands, confirming thione tautomerism. Absence of C=O bands distinguishes them from hydrazinecarbothioamide precursors .
  • Comparison : The target compound’s benzothiazole and morpholine-sulfonyl groups likely confer greater metabolic stability than triazoles, which exhibit tautomerism-dependent reactivity .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Yield/Purity Notable Properties
Target Compound Benzothiazole 7-Cl, 4-OMe, morpholine-4-sulfonyl - High polarity, potential kinase inhibition
Compound 41d Benzothiazole 7-Cl, 4-OMe, 4-OMe-benzenesulfonamide 67% yield Lower solubility vs. target compound
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Benzothiazole 4,5-Cl₂, 3,5-OMe-benzamide - High molecular weight, lipophilic
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Thiazole Pyridinyl-thiazole, morpholine-sulfonyl 95% purity Enhanced π-π stacking potential

Q & A

Q. How do crystal packing interactions influence the compound’s solubility and dissolution rate?

  • Methodology : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N–H···O=S interactions). Powder dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal morphology (needle vs. plate) with dissolution kinetics. Amorphous solid dispersions with HPMCAS improve bioavailability .

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